Buparlisib hydrochloride, with the chemical formula and CAS number 1312445-63-8, is synthesized through chemical processes that involve multiple steps and specific reagents. It falls under the category of investigational drugs and is currently not approved for general use but has been extensively studied in clinical trials .
The synthesis of buparlisib hydrochloride involves several key steps that utilize various organic solvents and reagents. A notable method includes the reaction of specific compounds in dichloromethane with triethanolamine as a base. The synthesis can be summarized as follows:
This multi-step process highlights the complexity involved in synthesizing buparlisib hydrochloride while ensuring high purity and yield.
The molecular structure of buparlisib hydrochloride can be described using several identifiers:
Buparlisib Structure (Referencing DrugBank)
The compound exhibits a complex arrangement of atoms, including multiple nitrogen atoms and a trifluoromethyl group, which contribute to its biological activity .
Buparlisib hydrochloride participates in various chemical reactions primarily due to its functional groups. Key reactions include:
These reactions are essential for understanding the compound's mechanism of action and potential therapeutic effects.
Buparlisib exerts its pharmacological effects by selectively inhibiting phosphoinositide 3-kinase signaling pathways, which are often dysregulated in cancer cells. This inhibition leads to:
The data supporting these mechanisms have been derived from various preclinical studies demonstrating the compound's ability to impede tumor growth in models of solid tumors and hematological malignancies .
The physical and chemical properties of buparlisib hydrochloride include:
Property | Value |
---|---|
Appearance | Off-white solid |
Solubility | 0.81 mg/mL in water |
Melting Point | Not specified |
pKa | 5.94 |
LogP | 2.44 |
Topological Polar Surface Area | 89.63 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 8 |
Buparlisib hydrochloride has been primarily researched for its potential applications in oncology, particularly for treating:
Clinical trials have shown promise in using buparlisib as part of combination therapies to enhance treatment outcomes for patients with resistant forms of these cancers . Its role as a phosphoinositide 3-kinase inhibitor positions it as a significant candidate for further research in targeted cancer therapies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4